2-(Trifluoromethyl)naphthalene-6-carboxaldehyde
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Overview
Description
2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The resulting trifluoromethylated naphthalene is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-6-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-6-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-6-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-7-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-8-carboxaldehyde
Uniqueness
2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the naphthalene ring. This positioning can significantly influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C12H7F3O |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-7H |
InChI Key |
SXOOFHDSVBJPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C=O |
Origin of Product |
United States |
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